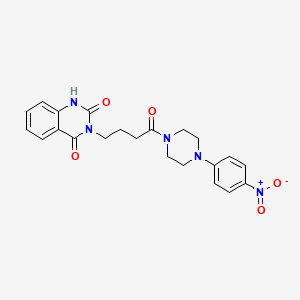

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

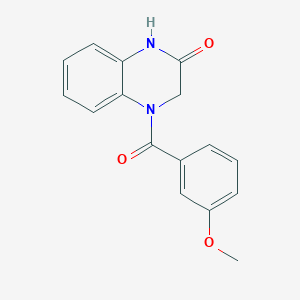

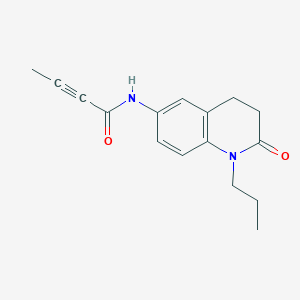

Antimicrobial Activity

The compound's derivatives exhibit significant antimicrobial activity. Synthesis efforts have resulted in compounds that have been tested in vitro for antibacterial and antifungal efficacy against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These studies reveal the potential of such quinazoline derivatives in contributing to the development of new antimicrobial agents, leveraging their bioactive properties against a variety of microbial species (Vidule, 2011).

Anticancer Agents

Quinazoline derivatives have also been evaluated for their cytotoxic effects, showing promise as potential anticancer agents. A series of novel quinazolinone derivatives with substituted quinoxalindione showed cytotoxic activity against MCF-7 and HeLa cell lines, indicating their potential utility in cancer treatment. These findings underscore the versatility of quinazoline derivatives in medicinal chemistry, especially in the design of drugs targeting cancer cells (Poorirani et al., 2018).

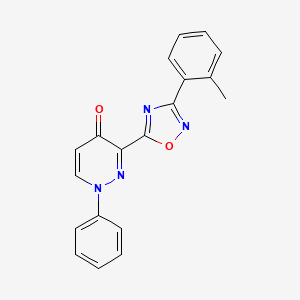

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has been a subject of research, providing insights crucial for pharmaceutical development. Studies have examined the stability of these compounds in the face of environmental factors such as temperature, light, and oxidants. The findings are vital for understanding the degradation pathways and improving the formulation of pharmaceutical substances containing quinazoline derivatives for enhanced drug stability (Gendugov et al., 2021).

Herbicidal Activity

Investigations into triketone-containing quinazoline-2,4-dione derivatives have revealed their potential as novel herbicides. These compounds have demonstrated significant herbicidal activity against both broadleaf and monocotyledonous weeds, offering a new avenue for the development of agrochemicals. The structure-activity relationships identified in these studies can guide the optimization of herbicide formulas, potentially leading to safer and more effective weed control solutions (Wang et al., 2014).

Eigenschaften

IUPAC Name |

3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c28-20(6-3-11-26-21(29)18-4-1-2-5-19(18)23-22(26)30)25-14-12-24(13-15-25)16-7-9-17(10-8-16)27(31)32/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYLZBZRFKUEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)